molecular formula C14H11ClO2 B185081 Benzyl 2-chlorobenzoate CAS No. 7579-40-0

Benzyl 2-chlorobenzoate

Cat. No. B185081
CAS RN: 7579-40-0
M. Wt: 246.69 g/mol
InChI Key: IJIVXOPMPSQRSF-UHFFFAOYSA-N
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Description

Benzyl 2-chlorobenzoate is an organic compound that is commonly used in scientific research. It is a white crystalline substance that is soluble in organic solvents such as ethanol and acetone. Benzyl 2-chlorobenzoate is used in various applications, including as a reagent in organic synthesis and as a starting material for the preparation of other organic compounds.

Mechanism of Action

The mechanism of action of Benzyl 2-chlorobenzoate is not well understood. However, it is believed to act as an acylating agent, which means that it can add an acyl group to a molecule. This property makes it useful in organic synthesis, where it can be used to introduce an acyl group into a molecule.
Biochemical and Physiological Effects
Benzyl 2-chlorobenzoate does not have any known biochemical or physiological effects. However, it is important to note that the compound has not been extensively studied in this regard, and further research is needed to fully understand its effects on living organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Benzyl 2-chlorobenzoate in lab experiments is its ability to act as an acylating agent, which makes it useful in organic synthesis. Additionally, Benzyl 2-chlorobenzoate is relatively inexpensive and readily available, making it a popular choice for many researchers.
One of the limitations of using Benzyl 2-chlorobenzoate in lab experiments is that it can be hazardous if not handled properly. The compound is flammable and can cause skin and eye irritation. Additionally, it can react violently with water and other reactive chemicals, making it important to handle with care.

Future Directions

There are many future directions for research on Benzyl 2-chlorobenzoate. One area of research could focus on understanding the mechanism of action of the compound, which is not well understood. Additionally, further research could explore the potential biochemical and physiological effects of the compound on living organisms. Finally, future research could focus on the development of new synthetic methods for Benzyl 2-chlorobenzoate and its derivatives, which could have important applications in various fields of science.

Synthesis Methods

The synthesis of Benzyl 2-chlorobenzoate can be achieved through various methods. One of the most commonly used methods is the Friedel-Crafts acylation of benzyl chloride with 2-chlorobenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction results in the formation of Benzyl 2-chlorobenzoate and hydrogen chloride gas. Another method involves the reaction of benzyl alcohol with 2-chlorobenzoic acid using a dehydrating agent such as thionyl chloride. The reaction results in the formation of Benzyl 2-chlorobenzoate and water.

Scientific Research Applications

Benzyl 2-chlorobenzoate is used in various scientific research applications. It is commonly used as a reagent in organic synthesis to prepare other organic compounds. Benzyl 2-chlorobenzoate is also used as a starting material for the synthesis of other compounds such as benzodiazepines, which are used as sedatives and anxiolytics. Additionally, Benzyl 2-chlorobenzoate is used in the preparation of liquid crystals, which have applications in electronic displays.

properties

CAS RN

7579-40-0

Product Name

Benzyl 2-chlorobenzoate

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

benzyl 2-chlorobenzoate

InChI

InChI=1S/C14H11ClO2/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

IJIVXOPMPSQRSF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2Cl

Other CAS RN

7579-40-0

Origin of Product

United States

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